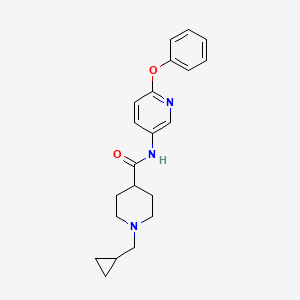
1-(cyclopropylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as CPP-ACP, and it is a type of amorphous calcium phosphate that is used in dental products for the prevention and treatment of dental caries. CPP-ACP has also been studied for its potential applications in other areas, such as drug delivery, bone regeneration, and tissue engineering.
Wirkmechanismus
The mechanism of action of CPP-ACP is based on its ability to bind to tooth enamel and form a protective layer that helps to prevent the demineralization of the tooth surface. The compound also has the ability to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions that are necessary for the formation of hydroxyapatite crystals.
Biochemical and Physiological Effects
CPP-ACP has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on dental health, the compound has been shown to have potential applications in bone regeneration and tissue engineering. CPP-ACP has also been studied for its potential anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CPP-ACP in lab experiments has several advantages, including its ability to enhance the solubility and bioavailability of certain drugs, as well as its potential applications in bone regeneration and tissue engineering. However, there are also limitations to the use of CPP-ACP in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for the study of CPP-ACP, including further research into its potential applications in drug delivery, bone regeneration, and tissue engineering. Additionally, there is a need for further research to fully understand the mechanisms of action of CPP-ACP and its potential anti-inflammatory and anti-cancer effects. Further studies are also needed to determine the safety and toxicity of CPP-ACP, as well as its potential side effects.
Synthesemethoden
The synthesis of CPP-ACP involves the reaction of cyclopropylmethylamine with 6-phenoxy-3-pyridinylboronic acid, followed by the addition of piperidinecarboxylic acid and coupling reagent. This process results in the formation of CPP-ACP as a white solid, which is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential applications in various areas of scientific research. In the dental field, CPP-ACP has been shown to have a significant effect on the prevention and treatment of dental caries. The compound works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the tooth surface. CPP-ACP has also been studied for its potential applications in drug delivery, as it has been shown to enhance the solubility and bioavailability of certain drugs.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(17-10-12-24(13-11-17)15-16-6-7-16)23-18-8-9-20(22-14-18)26-19-4-2-1-3-5-19/h1-5,8-9,14,16-17H,6-7,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEHDRXUPJPINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B6011474.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6011477.png)

![1-(3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6011492.png)
![N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6011496.png)
![N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6011503.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6011510.png)

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6011533.png)

![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)
